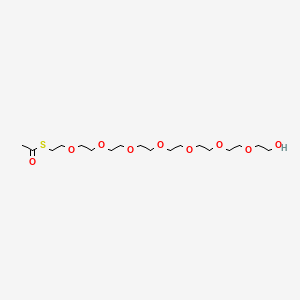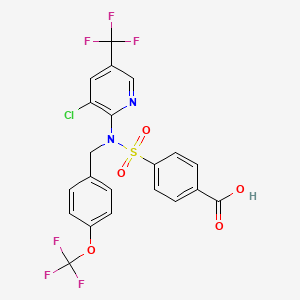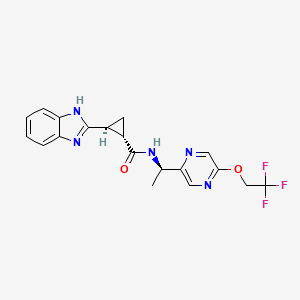
S-acetyl-PEG8-alcohol
説明
S-acetyl-PEG8-alcohol is a PEG linker containing a sulfur acetyl group and an alcohol group . The sulfur acetyl can be deprotected to generate thiol groups . The alcohol group can react to further derivatize the compound . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of S-acetyl-PEG8-alcohol is C18H36O9S . The IUPAC name is S - [2- [2- [2- [2- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate . The canonical SMILES is CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO .Physical And Chemical Properties Analysis
The molecular weight of S-acetyl-PEG8-alcohol is 428.5 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . The exact mass is 428.20800390 g/mol . The topological polar surface area is 127 Ų . The heavy atom count is 28 .科学的研究の応用
PROTAC Linker
“S-Acetyl-PEG8-OH” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to recruit an E3 ligase to a specific target protein and lead to its ubiquitination and subsequent degradation by the proteasome .
Drug Delivery
The PEGylation property of “S-Acetyl-PEG8-OH” makes it suitable for drug delivery applications . PEGylation is the process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drugs . The benefits of PEGylation in drug delivery include improved drug solubility and stability, increased half-life, and decreased immunogenicity .
Biomedical Applications
“S-Acetyl-PEG8-OH” can be used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . PHGs are soft materials formed by water-swollen networks (up to 99% water) with a non-Newtonian fluid behavior and self-supporting features . They display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .
Tissue Engineering
The hydrogel formed by “S-Acetyl-PEG8-OH” can act as potential material for tissue engineering . Tissue engineering is a field that applies the principles of biology and engineering to the development of functional substitutes for damaged tissue . The hydrogel fully supports cell adhesion, survival, and duplication, making it a promising material for tissue engineering applications .
Diagnostic Tools for Imaging
Peptide-based hydrogels, which can be synthesized using “S-Acetyl-PEG8-OH”, can be used as diagnostic tools for imaging . The hydrogels can be designed to respond to specific biological stimuli, making them useful for the detection and imaging of various biological processes .
Bioprinting Applications
“S-Acetyl-PEG8-OH” can be used in the synthesis of hydrogel-forming amphiphilic cationic peptides, which are proposed as a scaffold for bioprinting applications . Bioprinting is a technique used to fabricate organs and tissues that mimic the structure and function of native tissues .
作用機序
Target of Action
S-Acetyl-PEG8-OH, also known as Ac-s-oeg-oh, AcS-PEG8-OH, or S-acetyl-PEG8-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These target proteins vary depending on the specific PROTAC molecule being synthesized .
Mode of Action
S-Acetyl-PEG8-OH acts as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The role of S-Acetyl-PEG8-OH is to connect these two ligands, enabling the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of S-Acetyl-PEG8-OH is the ubiquitin-proteasome system . PROTACs, which are synthesized using S-Acetyl-PEG8-OH, exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the degraded protein .
Result of Action
The primary result of the action of S-Acetyl-PEG8-OH is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein . This can have various molecular and cellular effects, depending on the role of the degraded protein.
特性
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTIAXGQNCASCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138762 | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetyl-PEG8-alcohol | |
CAS RN |
1334177-81-9 | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)




![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

